N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 505060-56-0
VCID: VC5612414
InChI: InChI=1S/C13H12INO4/c1-17-8-3-4-9(11(7-8)18-2)15-13(16)10-5-6-12(14)19-10/h3-7H,1-2H3,(H,15,16)
SMILES: COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)I)OC
Molecular Formula: C13H12INO4
Molecular Weight: 373.146

N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide

CAS No.: 505060-56-0

Cat. No.: VC5612414

Molecular Formula: C13H12INO4

Molecular Weight: 373.146

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide - 505060-56-0

Specification

CAS No. 505060-56-0
Molecular Formula C13H12INO4
Molecular Weight 373.146
IUPAC Name N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide
Standard InChI InChI=1S/C13H12INO4/c1-17-8-3-4-9(11(7-8)18-2)15-13(16)10-5-6-12(14)19-10/h3-7H,1-2H3,(H,15,16)
Standard InChI Key HJAUJDZDHDYTRC-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)I)OC

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound consists of a furan ring substituted with an iodine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further bonded to a 2,4-dimethoxyphenyl group, introducing electron-donating methoxy substituents. This configuration combines halogenated heterocyclic and aryl motifs, which are common in bioactive molecules .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₁IN₂O₄
Molecular Weight402.14 g/mol
IUPAC NameN-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide
SMILESCOc1cc(OC)c(cc1)NC(=O)c2cc(I)oc2
Topological Polar Surface Area78.9 Ų (estimated)

The iodine atom at the 5-position of the furan ring introduces steric bulk and polarizability, which may influence intermolecular interactions and solubility . The 2,4-dimethoxy groups enhance electron density on the phenyl ring, potentially stabilizing charge-transfer complexes .

Spectral Characterization

While experimental spectral data for this specific compound is unavailable, analogous furan carboxamides exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) signatures:

  • IR Spectroscopy: A strong absorption band near 1670–1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxamide group . N-H stretching vibrations typically appear at 3200–3300 cm⁻¹ .

  • ¹H NMR: The furan ring protons resonate between δ 6.2–7.5 ppm, with deshielding effects observed for the 5-iodo substituent . Methoxy groups on the phenyl ring appear as singlets near δ 3.8–4.0 ppm .

Synthesis and Modification

Key Synthetic Routes

The synthesis of N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide likely involves multi-step strategies derived from furan chemistry:

Iodocyclization of Propargyl Derivatives

A palladium-catalyzed cross-coupling between β-bromoenol acetate and terminal alkynes, followed by iodocyclization, is a plausible route to the 5-iodofuran core . Subsequent carboxamide formation via coupling with 2,4-dimethoxyaniline would yield the target compound.

Feist-Benary Synthesis

Condensation of α-chloro ketones with β-keto esters in the presence of pyridine generates substituted furans . For example, reacting 2-chloro-1-(2,4-dimethoxyphenyl)ethanone with ethyl acetoacetate could form the furan intermediate, which is then iodinated at the 5-position.

Optimization Challenges

  • Iodination Selectivity: Direct electrophilic iodination of furans often requires careful control of reaction conditions (e.g., I₂/AgOTf) to avoid overhalogenation .

  • Carboxamide Coupling: Activating the furan-2-carboxylic acid (e.g., using thionyl chloride or carbodiimides) is critical for efficient amide bond formation with 2,4-dimethoxyaniline .

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited aqueous solubility due to its hydrophobic aryl and iodo substituents. Methoxy groups may improve solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or methanol . Stability studies of analogous iodofurans suggest susceptibility to photodehalogenation, necessitating storage in amber vials under inert atmospheres .

Reactivity Profile

  • Electrophilic Substitution: The electron-rich furan ring undergoes electrophilic substitution preferentially at the 4-position, but the 5-iodo group directs incoming electrophiles to the 3-position .

  • Cross-Coupling Reactions: The iodine atom serves as a leaving group in palladium-catalyzed Suzuki-Miyaura or Ullmann couplings, enabling diversification of the furan ring .

PropertyPrediction
Lipophilicity (LogP)2.8 (moderate)
CYP2D6 InhibitionProbable inhibitor
Bioavailability56% (estimated)

Structure-Activity Relationships (SAR)

  • Iodo Substituent: Enhances binding to hydrophobic enzyme pockets and improves radiolabeling potential for imaging .

  • Methoxy Groups: Increase metabolic stability by shielding the phenyl ring from oxidative demethylation .

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